Compound 124 is a small molecule identified as a potential allosteric inhibitor of IκB kinase β (IKKβ) []. This classification is based on its ability to bind to the inactive form of IKKβ and prevent its activation []. Compound 124 represents a novel approach to modulating NF-κB activity, which is implicated in various diseases like chronic inflammation and cancer [].
Compound 124 acts as an allosteric inhibitor of IKKβ by binding to a pocket located between the kinase domain (KD) and ubiquitin-like domain (ULD) of the enzyme in its inactive conformation []. This interaction prevents the phosphorylation of IKKβ at Ser177/181, a crucial step for its activation []. By blocking IKKβ activation, compound 124 inhibits the phosphorylation of IκBα, ultimately suppressing NF-κB transcriptional activity [].
The primary application of compound 124, as described in the abstract, is as a research tool for studying IKKβ enzyme cycles and regulatory mechanisms []. Its ability to specifically inhibit IKKβ activation makes it a valuable probe for dissecting the complex signaling pathways involving NF-κB.
Furthermore, compound 124's identification as an allosteric IKKβ inhibitor presents a starting point for developing more potent and selective inhibitors []. Such inhibitors hold therapeutic potential for treating diseases associated with dysregulated NF-κB activity, such as chronic inflammation and cancer.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9